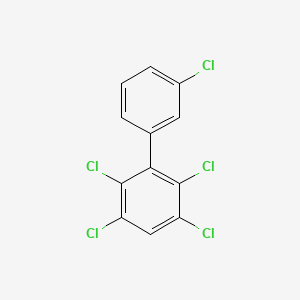
2,3,3',5,6-Pentachlorobiphenyl
Overview
Description
2,3,3',5,6-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,3,3’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that this compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also plays a role in the regulation of estrogen receptor activity by metabolizing free estradiol .
Pharmacokinetics
It is also known to bioaccumulate, causing harmful health effects .
Result of Action
The molecular and cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl’s action include developmental neurotoxicity, targeting the developing brain . Exposure to this compound has been shown to result in a dose-dependent reduction of brain sizes with increased brain cell death . It also upregulates the gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,5,6-Pentachlorobiphenyl. For instance, this compound is known to be a persistent pollutant that was found in eggs in China . It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . The toxicity and its mechanism of pcb95 or its metabolites have been little studied on laying hens .
Biochemical Analysis
Biochemical Properties
2,3,3’,5,6-Pentachlorobiphenyl has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,3,3’,5,6-Pentachlorobiphenyl may have a significant role in biochemical reactions, particularly those involving the regulation of the circadian clock .
Cellular Effects
The cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl are significant. It has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . Moreover, it has been associated with dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5,6-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3,3’,5,6-Pentachlorobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,5,6-Pentachlorobiphenyl have been observed to change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,3’,5,6-Pentachlorobiphenyl vary with different dosages. For example, zebrafish embryos exposed to different concentrations of 2,3,3’,5,6-Pentachlorobiphenyl showed a dose-dependent reduction of brain sizes with increased brain cell death .
Metabolic Pathways
2,3,3’,5,6-Pentachlorobiphenyl can be metabolized into hydroxylated metabolites in whole poplar plants . This suggests that it is involved in metabolic pathways that interact with various enzymes or cofactors .
Transport and Distribution
It is known that it is a lipophilic compound, thus can cross the blood–brain barrier and enter the brain .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSJAPQYKCFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074225 | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-36-9 | |
| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


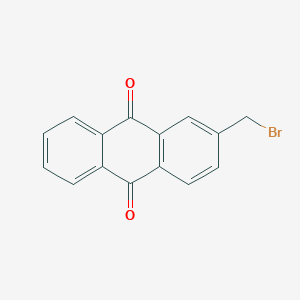
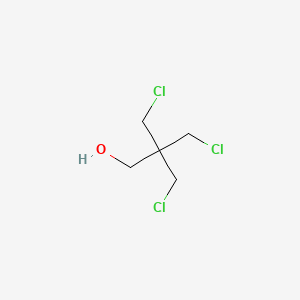
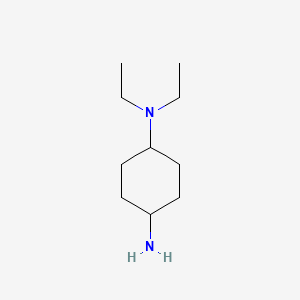
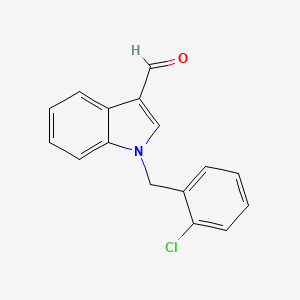
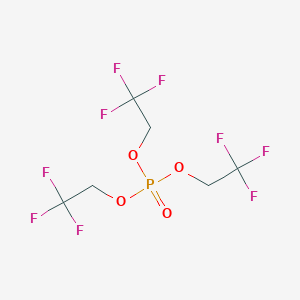
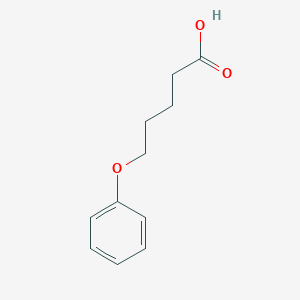
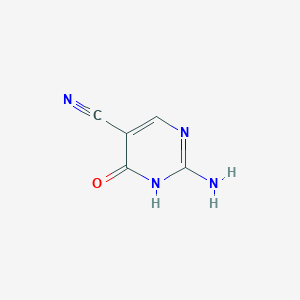
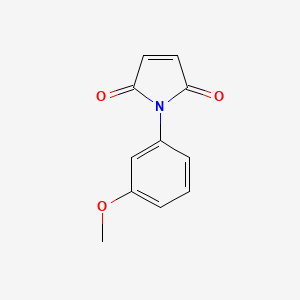
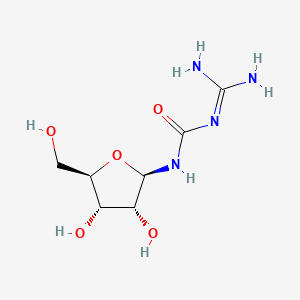
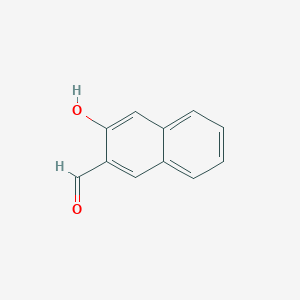
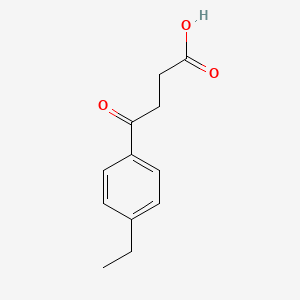
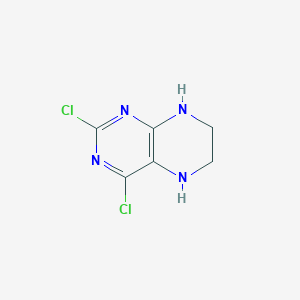
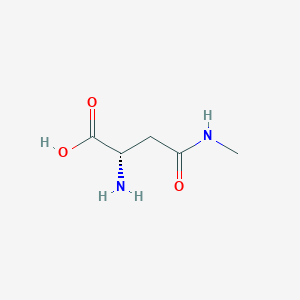
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
